N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide
Overview
Description
N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of hydrazones and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins in the body. For example, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin. This property makes N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a potential candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has not been extensively studied for its toxicological effects, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide. One potential area of research is the development of new drugs based on N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide could be studied for its potential use in the treatment of hyperpigmentation disorders, Alzheimer's disease, and other conditions. Further research is also needed to fully understand the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide and its toxicological effects.
Scientific Research Applications
N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to have various applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. These properties make N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-3-16-28(17-4-2)23-14-12-20(13-15-23)19-26-27-25(29)18-22-10-7-9-21-8-5-6-11-24(21)22/h5-15,19H,3-4,16-18H2,1-2H3,(H,27,29)/b26-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRLUSPHQRQAX-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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